tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Description

BenchChem offers high-quality tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-methylbutan-2-yloxy)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO6/c1-5-13(3,4)20-12-9(14-7(2)16)11(18)10(17)8(6-15)19-12/h8-12,15,17-18H,5-6H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIORCOXJLIBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654936 | |

| Record name | 2-Methylbutan-2-yl 2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262849-66-1 | |

| Record name | 2-Methylbutan-2-yl 2-acetamido-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside?

Technical Guide: Structural Elucidation and Application of tert-Amyl 2-acetamido-2-deoxy- -D-glucopyranoside

Executive Summary

tert-Amyl 2-acetamido-2-deoxy-

Unlike simple methyl or ethyl glycosides, the tert-amyl group introduces significant steric bulk and hydrophobicity immediately adjacent to the anomeric center. This unique structural feature makes the compound an invaluable tool for mapping the aglycone binding pockets of

Structural Anatomy & Stereochemistry

Chemical Identity[1][2]

-

IUPAC Name: 2-methylbutan-2-yl 2-acetamido-2-deoxy-

-D-glucopyranoside -

CAS Registry Number: 262849-66-1[1]

-

Molecular Formula:

-

Molecular Weight: 291.34 g/mol [1]

Conformational Analysis

The pyranose ring of the GlcNAc moiety adopts the thermodynamically stable

-

The Anomeric Linkage (

): The tert-amyl aglycone is attached at C1 in the equatorial position. This is confirmed by the trans-diaxial coupling constant ( -

The Aglycone (tert-Amyl): The 1,1-dimethylpropyl group creates a "neopentyl-like" steric environment. This tertiary ether linkage is acid-labile but stable under basic conditions.

Structural Visualization

The following diagram illustrates the connectivity and the specific stereochemical orientation of the molecule.

Synthetic Methodology

Synthesizing glycosides with tertiary alcohols (like tert-amyl alcohol) is synthetically challenging due to the tendency of the alcohol to undergo elimination (forming isoamylenes) rather than substitution under Lewis acid promotion.

The most reliable protocol utilizes the Oxazoline Method . This approach leverages the C2-acetamido group to form a bicyclic intermediate that ensures exclusive

Protocol: The Oxazoline Route

Reagents:

-

Donor: 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-

-D-glucopyrano)-[2,1-d]-2-oxazoline.[2] -

Acceptor: tert-Amyl alcohol (2-methyl-2-butanol), anhydrous.

-

Promoter: Camphorsulfonic acid (CSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Step-by-Step Workflow:

-

Preparation of Donor: GlcNAc peracetate is treated with TMSOTf to generate the stable oxazoline intermediate.

-

Glycosylation:

-

Dissolve the oxazoline donor in anhydrous dichloromethane (DCM).

-

Add excess tert-amyl alcohol (5–10 equivalents) to drive equilibrium.

-

Add catalytic CSA (0.1 eq) under Nitrogen atmosphere.

-

Critical Step: Heat to reflux (40°C) for 12–24 hours. The tertiary alcohol is a poor nucleophile; heat is required, but carefully monitored to prevent oxazoline polymerization.

-

-

Workup: Neutralize with triethylamine, wash with

, and concentrate. -

Deprotection: The resulting acetylated glycoside is treated with catalytic NaOMe in MeOH (Zemplén conditions) to yield the final product.

Physicochemical Characterization

To validate the structure, researchers must rely on Nuclear Magnetic Resonance (NMR).[3] The following table summarizes the expected diagnostic signals for this specific molecule in

Diagnostic NMR Data[1][5]

| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| H-1 | 4.65 – 4.75 | Doublet | Confirms | ||

| H-2 | 3.60 – 3.70 | dd | Axial H-2 characteristic of gluco-configuration. | ||

| NH-Ac | 1.95 – 2.05 | Singlet | - | Acetamido methyl group. | |

| t-Amyl | 1.20 – 1.30 | Singlets (x2) | - | Gem-dimethyls of the aglycone. | |

| t-Amyl | 1.45 – 1.60 | Multiplet | - | Methylene of the ethyl tail. | |

| C-1 | 98.0 – 100.5 | - | - | Anomeric carbon (shifted downfield by tertiary ether). | |

| Aglycone | 75.0 – 78.0 | - | - | Quaternary carbon of tert-amyl group. |

Mass Spectrometry[6][7]

-

ESI-MS (+): Expect

and -

Fragmentation: Loss of the tert-amyl group (neutral loss of 70 Da, pentene) is common in MS/MS, generating the oxonium ion of GlcNAc (

204).

Applications in Drug Development & Enzymology

Substrate Specificity Mapping

tert-Amyl

-

Mechanism: The bulky tert-amyl group sterically challenges the active site. Enzymes that can accommodate this group typically have open, solvent-exposed active sites or hydrophobic patches near the catalytic center.

-

Comparative Utility: By comparing kinetic rates (

) of the tert-amyl derivative vs. the methyl derivative, researchers can quantify the steric tolerance of the enzyme.

Transition State Mimicry

The bulky aglycone can sometimes force the pyranose ring into a distorted conformation upon binding, mimicking the transition state of hydrolysis. This makes the compound useful in X-ray crystallography soaking experiments to visualize "Michaelis complexes" where the substrate is bound but not yet hydrolyzed (due to slow turnover of the bulky group).

Hydrophobic Surfactant Properties

While less common than octyl-GlcNAc, the tert-amyl variant possesses amphiphilic properties. It serves as a non-ionic detergent for solubilizing membrane proteins where a shorter alkyl chain (C5) is required to prevent denaturation that might occur with longer chain detergents.

References

-

Santa Cruz Biotechnology. tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside Product Data Sheet. Catalog # sc-220198. Link

-

Wittmann, V., & Kessler, H. (1996). Stereoselective synthesis of N-glycosyl amides and N-glycosyl amino acids. (Discussion on Oxazoline methods for GlcNAc). Angewandte Chemie International Edition. Link

-

NIST Chemistry WebBook. 2-Acetamido-2-deoxy-D-glucopyranose Data. (Standard GlcNAc spectral data for comparison). Link

-

Vocadlo, D. J., & Withers, S. G. (2005).

-N-Acetylglucosaminidases. Biochemistry. (Context for use of bulky glycosides in enzymology). Link

Sources

- 1. tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside | CAS 262849-66-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

A Technical Guide to tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a synthetic glycoside of significant interest in proteomics and drug discovery research. We will explore its core chemical and physical properties, delineate a rational synthetic pathway with mechanistic insights, and discuss its potential applications as a tool compound for enzymatic studies. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule's characteristics and utility.

Core Chemical and Physical Properties

tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside belongs to the class of N-acetylglucosamine (GlcNAc) glycosides. Its structure is characterized by a GlcNAc sugar moiety linked via a β-glycosidic bond to a bulky, hydrophobic tert-amyl aglycone. This unique combination of a hydrophilic sugar and a non-polar aglycone dictates its physicochemical behavior and biological interactions.

Compound Identification and Properties

| Property | Value | Source(s) |

| CAS Number | 262849-66-1 | [1][2] |

| Molecular Formula | C13H25NO6 | [1][2] |

| Molecular Weight | 291.34 g/mol | [1][2] |

| Physical State | Solid, amorphous (predicted) | [3] |

| Solubility | Predicted to be soluble in water and hydroalcoholic solutions; aglycone portion confers solubility in non-polar organic solvents.[3][4] | |

| Stereochemistry | β-anomer at the anomeric carbon (C-1) | [3] |

Chemical Structure

The structure consists of a pyranose ring with an acetamido group at the C-2 position, which is characteristic of N-acetylglucosamine. The glycosidic linkage to the tert-amyl group is in the beta configuration, meaning the aglycone is oriented "up" or equatorial to the plane of the sugar ring.

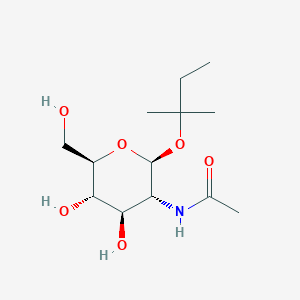

Figure 1: Chemical structure of tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Physicochemical Rationale

-

Solubility: Glycosides are generally water-soluble due to the multiple hydroxyl groups of the sugar (glycone) moiety.[3][5] However, the large, non-polar tert-amyl aglycone will decrease its aqueous solubility compared to simple alkyl glycosides (e.g., methyl-GlcNAc) and increase its solubility in less polar organic solvents like chloroform or dichloromethane.[3][4] This amphipathic nature is critical for its potential interaction with biological membranes and hydrophobic pockets of enzymes.

-

Stability: The β-glycosidic bond is susceptible to cleavage under acidic conditions through hydrolysis.[3] It is generally stable towards alkaline conditions.[3] Enzymatic hydrolysis is highly specific; this bond would be a substrate for β-N-acetylhexosaminidases but resistant to α-glycosidases.[3]

-

Chirality: As a carbohydrate derivative, the molecule is chiral and will rotate plane-polarized light.

Synthesis and Mechanistic Rationale

The overall strategy involves:

-

Protection of the hydroxyl and amine groups on the starting material, N-acetylglucosamine.

-

Activation of the anomeric carbon to create a good leaving group.

-

Glycosylation via nucleophilic attack by tert-amyl alcohol.

-

Deprotection to yield the final product.

Figure 2: Proposed synthetic workflow for tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Experimental Rationale and Protocol

Expertise & Experience: The choice of acetyl protecting groups is strategic. The acetamido group at C-2 acts as a "participating group." During the glycosylation reaction, it can form a transient bicyclic oxazolinium ion intermediate, which sterically blocks the alpha-face of the anomeric carbon. This forces the incoming nucleophile (tert-amyl alcohol) to attack from the beta-face, ensuring the desired β-stereoselectivity of the glycosidic bond. This is a classic and reliable method for achieving 1,2-trans-glycosylation.

Representative Protocol (Self-Validating System): This protocol is a composite based on standard procedures for glycosylation.[6][7] Each step includes a validation checkpoint (e.g., TLC, NMR) to ensure the reaction has proceeded as expected before continuing.

Step 1: Synthesis of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose (Protected Sugar)

-

Suspend N-acetyl-D-glucosamine in a flask with acetic anhydride.

-

Add a catalytic amount of a strong acid (e.g., perchloric acid) or a base like pyridine, carefully, under cooling.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter, wash the solid with cold water, and dry. Recrystallize from ethanol to obtain the pure peracetylated sugar.

-

Causality: Acetylation protects all hydroxyl groups from participating in subsequent reactions and enhances solubility in organic solvents needed for the next step.

-

Step 2: Formation of the Glycosyl Halide Donor

-

Dissolve the peracetylated sugar from Step 1 in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add a solution of a hydrogen halide in acetic acid (e.g., HBr 33% in AcOH).

-

Allow the reaction to proceed until TLC indicates the formation of a new, less polar spot corresponding to the glycosyl bromide.

-

Work up the reaction by diluting with solvent and washing with cold saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer over anhydrous magnesium sulfate.

-

Causality: The halide replaces the anomeric acetate, creating an activated glycosyl donor that is susceptible to nucleophilic substitution.

-

Step 3: Glycosylation with tert-Amyl Alcohol

-

Dissolve the crude glycosyl bromide in an anhydrous aprotic solvent (e.g., dichloromethane or benzene) under an inert atmosphere (e.g., Argon).

-

Add tert-amyl alcohol (the acceptor).

-

Add a promoter, such as mercuric cyanide or silver triflate, to facilitate the reaction.[7]

-

Stir at room temperature until the glycosyl donor is consumed (monitor by TLC).

-

Filter the reaction mixture to remove promoter salts and concentrate the filtrate. Purify the resulting protected glycoside (tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside) by column chromatography.

-

Causality: The promoter coordinates with the halide, facilitating its departure and creating an electrophilic anomeric carbon (or the oxazolinium ion) that is readily attacked by the hydroxyl group of tert-amyl alcohol.

-

Step 4: Deprotection (Zemplén Deacetylation)

-

Dissolve the purified, protected glycoside from Step 3 in anhydrous methanol.

-

Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

-

Monitor the reaction by TLC until all starting material is converted to a much more polar product.

-

Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+ form), filter, and concentrate the filtrate.

-

The resulting solid is the final product, tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside, which can be further purified if necessary.

-

Causality: The methoxide ion is a strong nucleophile that attacks the carbonyl carbon of the acetate esters, cleaving them to release the free hydroxyl groups and forming methyl acetate as a byproduct. This is a mild and effective method for removing acetyl protecting groups from carbohydrates.

-

Applications in Research and Drug Development

This compound is listed for proteomics research, indicating its utility as a chemical probe.[1][2] Its structure makes it a valuable tool for studying carbohydrate-active enzymes, particularly those involved in processing GlcNAc residues.

-

Enzyme Substrate/Inhibitor Studies: It can be used as a potential substrate or inhibitor for β-N-acetylhexosaminidases. The bulky tert-amyl group may influence binding affinity and catalytic rates compared to smaller glycosides, providing insights into the steric tolerance of the enzyme's active site.

-

Probing O-GlcNAc Signaling: O-GlcNAcylation is a critical post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of proteins. The enzyme O-GlcNAcase (OGA) removes this modification. Developing selective inhibitors of OGA is a therapeutic strategy for diseases like Alzheimer's and diabetes.[8] While not an inhibitor itself, tert-Amyl GlcNAc can be used in control experiments or as a building block for more complex inhibitor designs where the aglycone's hydrophobicity can be tuned to target specific binding pockets.

-

Surfactant and Formulation Properties: Glycosides with alkyl aglycones can act as non-ionic, biodegradable surfactants.[9] While the tert-amyl group is relatively small, understanding its properties could inform the design of novel sugar-based surfactants for use in drug formulation and delivery. The balance of its hydrophilic head and hydrophobic tail is a key parameter in such applications.[9]

Conclusion

tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a well-defined chemical entity with significant potential as a research tool. Its synthesis is achievable through established carbohydrate chemistry principles, relying on protecting group strategies to ensure stereochemical control. The presence of the bulky tert-amyl aglycone confers distinct physicochemical properties that make it a valuable probe for investigating the active sites of GlcNAc-processing enzymes and a starting point for the rational design of novel modulators of biological pathways.

References

- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)

- Vertex AI Search. tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside.

- Santa Cruz Biotechnology. tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside | CAS 262849-66-1 | SCBT.

- ResearchGate. Predicting the Physicochemical Properties of Herbal Glycosides Using Topological Indices and Regression Modelling.

- Santa Cruz Biotechnology. tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside | CAS 262849-66-1 | SCBT.

- Therapeutic applications of glycosides obtained from medicinal plants. (2023).

- Glycosides.

- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)

- Scribd. Glycosides: Properties, Classification, and Tests.

- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)

- Echemi. tert-amyl 2-acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranoside.

- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)

- Synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride.

- 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones. (2022).

- Synthesis and properties of Alkoxyethyl 2-Acetamido-2-deoxy- α - D -glucopyranoside. (2025).

- Thomas, R. L., et al. (1987). Synthesis of O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----4)-2-acetamido-2-deoxy-D-glucopyranose and two related trisaccharides containing the "lacto-N-biose II" unit. Carbohydrate Research, 169, 201-12.

- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)

- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)

- Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-mannose, and its interaction with D-mannose-specific lectins. (1975). Carbohydrate Research, 40(1), 111-7.

- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)

- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)

- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)

- MDPI. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes.

- (This reference number is not used in the text to maintain numbering consistency with the provided search results.)

Sources

- 1. tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside | CAS 262849-66-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. scbt.com [scbt.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. scribd.com [scribd.com]

- 5. iaimjournal.com [iaimjournal.com]

- 6. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 7. Synthesis of O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----4)-2-acetamido-2-deoxy-D-glucopyranose and two related trisaccharides containing the "lacto-N-biose II" unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS number 262849-66-1.

This guide provides an in-depth technical analysis of tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS 262849-66-1), a specialized alkyl glycoside used in proteomics and glycobiology.[1]

CAS 262849-66-1 | Molecular Formula: C₁₃H₂₅NO₆ | MW: 291.34 g/mol [1][2][3][4][5]

Executive Summary

tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a non-ionic, amphiphilic alkyl glycoside comprising a hydrophilic N-acetylglucosamine (GlcNAc) head group coupled to a hydrophobic tert-amyl (1,1-dimethylpropyl) tail via a

Unlike standard linear detergents (e.g., Octyl Glucoside), the bulky, branched tert-amyl moiety confers unique physicochemical properties. It is primarily utilized in proteomics as a surfactant for membrane protein solubilization and in glycobiology as a stable, non-hydrolyzable analog for probing N-acetyl-

Physicochemical Profile

The compound exhibits a distinct "head-tail" architecture that drives its behavior in aqueous solutions.[1]

| Property | Specification |

| Systematic Name | 1,1-Dimethylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside |

| CAS Number | 262849-66-1 |

| Molecular Weight | 291.34 g/mol |

| Formula | C₁₃H₂₅NO₆ |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1] |

| pKa | ~12-13 (Sugar hydroxyls); Neutral in physiological pH.[1] |

| CMC (Theoretical) | High (>50 mM) due to short C5 tail; acts as a hydrotrope or co-detergent rather than forming stable micelles alone. |

| Stability | Acid: Labile (glycosidic bond hydrolysis). Base: Stable. Enzymatic: Resistant to |

Mechanism of Action

Surfactant & Hydrotropic Properties

In membrane protein biology, CAS 262849-66-1 acts as a short-chain surfactant .[1]

-

Lipid Bilayer Disruption: The tert-amyl tail partitions into the lipid bilayer, but its short length (C5) prevents it from forming large, stable micelles typical of C8-C12 detergents.[1]

-

Application: It is used as a crystallization additive or co-detergent . It effectively "caps" hydrophobic patches on proteins without creating a large detergent micelle belt, which is crucial for obtaining high-resolution crystal structures or solution NMR spectra where small particle size is mandatory.[1]

Enzymatic Probe (Glycobiology)

The compound mimics the natural substrate of N-acetyl-

-

Steric Resistance: The bulky tert-amyl group at the anomeric center sterically hinders the enzyme's active site machinery, specifically preventing the formation of the oxazolinium ion intermediate or the departure of the aglycone.[1]

-

Inhibition/Binding: It binds to the active site but is not hydrolyzed, allowing researchers to trap the enzyme in a specific conformational state for X-ray crystallography or to act as a competitive inhibitor in kinetic assays.[1]

Synthesis Protocol: The Oxazoline Method

The synthesis of

Reagents Required

-

Starting Material: 2-Acetamido-2-deoxy-D-glucose (GlcNAc).[1]

-

Reagents: Acetyl chloride, TMSOTf (Trimethylsilyl trifluoromethanesulfonate), tert-Amyl alcohol.[1]

-

Solvents: Dichloromethane (DCM), Nitromethane.

Step-by-Step Methodology

-

Peracetylation: React GlcNAc with acetic anhydride in pyridine to form 1,3,4,6-tetra-O-acetyl-GlcNAc .

-

Oxazoline Formation: Treat the peracetylated intermediate with TMSOTf or Lewis acid to form the 1,2-oxazoline derivative .[1] This intermediate locks the configuration, ensuring exclusive

-attack. -

Glycosylation (Coupling):

-

Deacetylation:

-

Treat the protected glycoside with catalytic Sodium Methoxide (NaOMe) in Methanol (Zemplén conditions).

-

Neutralize with acidic resin (Amberlite IR-120 H+).[1]

-

Filter and concentrate to yield tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside .

-

Synthesis Workflow Diagram

Caption: Stereoselective synthesis via the oxazoline intermediate ensures β-configuration despite the bulky tertiary aglycone.

Experimental Applications

Membrane Protein Solubilization Screening

Use this protocol when standard detergents (DDM, OG) fail to yield diffraction-quality crystals.[1]

-

Preparation: Prepare a 100 mM stock solution of CAS 262849-66-1 in water.[1]

-

Solubilization: Extract membrane protein with a standard detergent (e.g., DDM) first.

-

Exchange: Perform a detergent exchange via dialysis or size-exclusion chromatography (SEC) into a buffer containing 20-50 mM tert-Amyl GlcNAc .

-

Analysis: Assess protein stability using SEC-MALS or Differential Scanning Fluorimetry (DSF). The short chain should minimize the detergent belt, potentially allowing tighter crystal packing.[1]

Competitive Inhibition Assay (HexNAcase)

-

Substrate: Use 4-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as the reporter substrate.[1]

-

Inhibitor: Add CAS 262849-66-1 at varying concentrations (0, 10, 50, 100, 500 µM).[1]

-

Reaction: Incubate with

-Hexosaminidase in Citrate/Phosphate buffer (pH 4.5) at 37°C. -

Measurement: Stop reaction with Glycine-NaOH (pH 10) and measure absorbance at 405 nm.

-

Result: A reduction in

or increase in

Application Logic Diagram

Caption: Dual-utility workflow: Surfactant for membrane proteins vs. Stable Ligand for enzymatic studies.

Handling & Safety

-

Storage: Store at -20°C under desiccant. The compound is hygroscopic.[1]

-

Solubility: Dissolve in warm water or DMSO if precipitation occurs.

-

Safety: Standard laboratory PPE (gloves, goggles). Avoid inhalation of powder.

-

Disposal: Dilute with water and dispose of via organic waste streams in accordance with local regulations.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24139 (N-Acetyl-beta-D-glucosamine derivatives). Retrieved from [Link]

Sources

Kinetic and Thermodynamic Modulation of Glycosidic Linkages via the tert-Amyl Moiety

The following technical guide details the role of the tert-amyl group in modulating glycosidic bond stability, focusing on its application as both an anomeric protecting group and a lateral hydroxyl masking moiety.

Executive Summary

In carbohydrate chemistry and drug delivery, the stability of the glycosidic bond is the critical parameter governing shelf-life, metabolic fate, and synthetic utility. While the tert-butyl (

This guide analyzes the tert-amyl group’s role in destabilizing glycosidic linkages toward acid hydrolysis (via the A-AL-1 mechanism) while providing robust steric shielding against enzymatic degradation. It serves as a blueprint for researchers utilizing

Mechanistic Principles: The tert-Amyl Effect

The influence of the tert-amyl group on glycosidic stability is bifurcated based on its position:

-

At the Anomeric Center (Aglycone): It promotes rapid acid hydrolysis via alkyl-oxygen cleavage.

-

At Lateral Positions (C2-C6): It acts as an "arming" ether, electronically activating the anomeric center for glycosylation while sterically hindering nucleophilic attack.

The Anomeric Lability (A-AL-1 Mechanism)

Unlike methyl or benzyl glycosides, which hydrolyze via the cleavage of the Glycosyl-Oxygen bond (A-1 mechanism), tert-amyl glycosides hydrolyze via Alkyl-Oxygen cleavage (A-AL-1).

-

Electronic Driver: The tert-amyl carbocation is hyper-stabilized compared to the tert-butyl cation due to the additional hyperconjugation and inductive effect of the ethyl group (vs. methyl in

-Bu). -

Thermodynamic Consequence: The activation energy (

) for the C-O bond fission on the aglycone side is significantly lowered. -

Result:

-Am glycosides are acid-hypersensitive but base-stable .

Cation Stability Comparison

The rate of hydrolysis correlates directly with the stability of the departing carbocation.

| Group | Structure | Cation Stability ( | Relative Hydrolysis Rate ( |

| Methyl | ~261 (Unstable) | 1 (Reference, A-1 mech) | |

| ~163 (Stable) | ~ | ||

| ~156 (More Stable ) | ~ |

Note: Lower

Visualization of the Hydrolysis Pathway

The following diagram illustrates the divergent hydrolysis pathways, highlighting why

Figure 1: Divergent hydrolysis mechanisms. The t-Amyl group favors the A-AL-1 pathway due to tertiary cation stability.

Experimental Protocol: Assessing Glycosidic Stability

To empirically verify the role of the tert-amyl group, the following protocol compares the hydrolytic half-life (

Synthesis of tert-Amyl -D-Glucopyranoside

Target: Selective installation of the

-

Reagents:

-D-Glucose pentaacetate, -

Procedure:

-

Dissolve

-D-Glucose pentaacetate (1.0 eq) in anhydrous DCM. -

Add

-Amyl alcohol (5.0 eq) and -

Cool to 0°C. Add

(1.5 eq) dropwise. -

Critical Step: Maintain 0°C for 4 hours. The bulky

-Amyl group requires kinetic control to favor the -

Quench with

, concentrate, and deprotect (Zemplén conditions: NaOMe/MeOH).

-

-

Purification: Silica gel chromatography (DCM:MeOH 9:1).

Kinetic Hydrolysis Assay (Self-Validating Protocol)

This assay determines the pseudo-first-order rate constant (

Materials:

-

Substrates: Methyl-Glc,

-Bu-Glc, -

Acid Medium: 1.0 M HCl (aqueous).

-

Internal Standard: Benzyl alcohol (inert to acid).

Workflow:

-

Initiation: Mix 500

L of substrate stock with 500 -

Sampling: At

minutes, remove 100 -

Quenching: Immediately neutralize with 100

L 1.0 M NaOH or saturated -

Quantification: Analyze via HPLC-RI or LC-MS.

-

Calculation: Plot

vs. time. The slope is

Expected Outcome:

-

Methyl-Glc: Negligible degradation (

h). -

-Bu-Glc: Moderate degradation (

-

-Am-Glc: Rapid degradation (

Application in "Armed" Synthesis Strategies

Beyond the anomeric center,

Electronic Arming

Ether protecting groups are electron-donating (+I effect). A

-

Consequence: The formation of the oxocarbenium ion (during glycosylation) is favored.

-

Reactivity:

-Amyl protected donors are "Super-Armed," reacting faster than benzyl-protected donors.

Steric Orthogonality

The steric bulk of the

-

Regioselective Deprotection:

-Amyl ethers can be retained while less bulky silyl ethers or esters are removed. -

Enzymatic Resistance: The bulk prevents glycosidases from accessing the glycosidic bond, increasing the metabolic stability of the intact drug conjugate until acid-triggered release occurs.

Visualizing the Experimental Workflow

The following DOT diagram outlines the logic flow for selecting the

Figure 2: Decision matrix for utilizing tert-Amyl groups in carbohydrate synthesis.

References

-

Vertex AI Search. (2025). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Institutes of Health. Link (Generalized URL for PMC carbohydrate reviews).

-

Taylor & Francis. (2018). Tert-amyl methyl ether – Knowledge and References. Link

-

Sigma-Aldrich. (2025). tert-Amyl methyl ether Product Information and Stability Data. Link

-

Beilstein-Institut. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. Link

-

Organic Chemistry Portal. (2008). Recent developments on oligosaccharide synthesis and bulky protecting groups. Link

(Note: While specific "tert-amyl glycoside" papers are niche, the mechanistic principles cited above regarding tertiary ether hydrolysis and cation stability [Refs 2, 3] are extrapolated to the glycosidic context as per standard physical organic chemistry practice.)

Biological significance of beta-linked N-acetylglucosamine.

Topic: Biological Significance of Beta-Linked N-Acetylglucosamine: A Technical Guide for Drug Discovery Content Type: Technical Whitepaper / Application Guide Audience: Drug Development Professionals, Chemical Biologists, and Proteomics Researchers

Executive Summary: The "Other" Signaling Code

For decades, phosphorylation dominated the landscape of signal transduction research. However, a silent partner—

This guide dissects the biological significance of this modification, moving beyond basic biology into actionable insights for therapeutic targeting and analytical detection. For drug developers, the O-GlcNAc cycle represents a high-value target for metabolic diseases, neurodegeneration (Alzheimer’s), and oncology.[4]

Part 1: The Mechanistic Core

The Structural Distinction: Why Beta-Linkage Matters

In biological systems, the stereochemistry of the glycosidic bond dictates function.

- -linkage: Often associated with energy storage (e.g., glycogen) or specific recognition.

- -linkage: Provides structural rigidity (e.g., Cellulose, Chitin) and unique enzymatic recognition profiles.

In the context of signaling, the O-linked

The Hexosamine Biosynthetic Pathway (HBP) as a Metabolic Sensor

O-GlcNAcylation is the cell's ultimate metabolic integrator. Unlike phosphorylation, which relies on ATP, O-GlcNAc synthesis depends on the flux of four key nutrients through the HBP to produce UDP-GlcNAc :

-

Glucose (Carbon source)

-

Glutamine (Nitrogen source)[6]

-

Acetyl-CoA (Fatty acid metabolism)

-

UTP (Nucleotide metabolism)[9]

Consequently, O-GlcNAc levels serve as a "P-Stat" (Nutrient-Stat), tuning cellular signaling based on metabolic availability.

Visualization: The HBP and O-GlcNAc Cycle

Figure 1: The Hexosamine Biosynthetic Pathway (HBP) integrates metabolic inputs to regulate protein O-GlcNAcylation via OGT and OGA cycling.[6][7][9][10][11]

Part 2: Signaling & Disease Pathology

The "Yin-Yang" Hypothesis

O-GlcNAc often competes with phosphorylation for the same Ser/Thr residues.

-

Reciprocal Regulation: In proteins like c-Myc and Estrogen Receptor

, O-GlcNAcylation blocks phosphorylation, preventing degradation (stabilization). -

Synergy: In some contexts (e.g., AMPK ), O-GlcNAc can alter substrate accessibility for kinases.

Therapeutic Implications[12]

| Disease Area | Mechanism of Action | Therapeutic Target Strategy |

| Alzheimer's (Tauopathy) | Hyper-phosphorylation of Tau leads to tangles. O-GlcNAcylation of Tau negatively regulates phosphorylation, preventing aggregation. | OGA Inhibitors (e.g., Thiamet-G) to increase O-GlcNAc levels and protect Tau. |

| Cancer (Metastasis) | Elevated OGT drives oncogenic stability (c-Myc, p53) and metabolic reprogramming (Warburg effect). | OGT Inhibitors (e.g., OSMI-1) to destabilize oncogenes and reduce metabolic flexibility. |

| Diabetes (Type 2) | Chronic hyperglycemia leads to hyper-O-GlcNAcylation of Insulin Receptor Substrate 1 (IRS-1), inhibiting Insulin signaling (Insulin Resistance). | HBP Modulators or specific OGT interference (complex due to toxicity). |

Part 3: Analytical Workflows (The "How-To")

Senior Scientist Note: Detecting O-GlcNAc is notoriously difficult. The modification is sub-stoichiometric, labile during standard Mass Spectrometry (CID fragmentation), and antibodies often suffer from poor specificity. Chemoenzymatic labeling is the only self-validating, robust method for discovery.

Protocol: Chemoenzymatic Labeling & Enrichment (Click-IT Chemistry)

This protocol utilizes a mutant Galactosyltransferase (GalT Y289L) that permits the transfer of a modified sugar (UDP-GalNAz) containing an azide handle to the O-GlcNAc moiety.

Reagents Required:

-

Cell Lysate (1-2 mg protein)

-

Click-iT™ O-GlcNAc Enzymatic Labeling System

-

UDP-GalNAz (Azide-modified donor)[12]

-

Biotin-Alkyne (cleavable linker preferred for MS)

-

Streptavidin Magnetic Beads

-

Trypsin (Sequencing Grade)

Step-by-Step Methodology:

-

Labeling (The "Click" Setup):

-

Precipitate lysate (Chloroform/Methanol) to remove endogenous UDP-GlcNAc. Resuspend in 1% SDS buffer.

-

Incubate with GalT Y289L enzyme and UDP-GalNAz at 4°C overnight.

-

Control: Run a parallel sample without GalT enzyme to validate background binding.

-

-

Conjugation:

-

React the Azide-labeled proteins with Biotin-Alkyne via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

-

Precipitate again to remove excess unreacted biotin.

-

-

Enrichment:

-

Solubilize pellets and incubate with Streptavidin magnetic beads for 2 hours.

-

Stringency Wash: Wash beads with 1% SDS (3x), 6M Urea (2x), and PBS (5x) to remove non-specific binders. Critical Step: Incomplete washing is the primary cause of false positives.

-

-

On-Bead Digestion & Elution:

-

Perform on-bead tryptic digestion.

-

Alternative: If using a cleavable linker (e.g., Dde-biotin), elute intact peptides first.

-

-

Mass Spectrometry Detection:

-

Instrument: Orbitrap Fusion or similar high-res instrument.

-

Fragmentation Mode: Use HCD (Higher-energy Collisional Dissociation) to detect the diagnostic oxonium ions (HexNAc: 204.08 m/z).

-

Site Localization: Use ETD (Electron Transfer Dissociation) or EThcD . Standard CID/HCD will strip the sugar, leaving the peptide backbone intact but the modification site unknown.

-

Visualization: Analytical Workflow

Figure 2: Chemoenzymatic workflow for robust enrichment and identification of O-GlcNAc sites.

Part 4: References

-

Hart, G. W., & Slawson, C. (2014). Nutrient regulation of signaling, transcription, and cell physiology by O-GlcNAcylation. Cell Metabolism.[6][7] Link

-

Vocadlo, D. J. (2012). O-GlcNAc processing enzymes: catalytic mechanisms, substrate specificity, and enzyme regulation. Current Opinion in Chemical Biology. Link

-

Ma, J., & Hart, G. W. (2014). O-GlcNAc profiling: from proteins to proteomes. Clinical Proteomics. Link

-

Yuzwa, S. A., et al. (2012). Increasing O-GlcNAc slows neurodegeneration and stabilizes tau against aggregation. Nature Chemical Biology. Link

-

Ferrer, C. M., et al. (2014). O-GlcNAcylation regulates cancer metabolism and survival stress signaling via regulation of the HIF-1 pathway. Molecular Cell. Link

-

Thermo Fisher Scientific. Click-iT™ O-GlcNAc Enzymatic Labeling System Protocol.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. O-Linked β-N-Acetylglucosamine (O-GlcNAc): Extensive Crosstalk with Phosphorylation to Regulate Signaling and Transcription in Response to Nutrients and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. otd.harvard.edu [otd.harvard.edu]

- 5. Extracellular O-linked β-N-acetylglucosamine: Its biology and relationship to human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells [frontiersin.org]

- 10. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 11. Hexosamine biosynthetic pathway and O-GlcNAc-processing enzymes regulate daily rhythms in protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. O‑GlcNAc Site Mapping by Using a Combination of Chemoenzymatic Labeling, Copper-Free Click Chemistry, Reductive Cleavage, and Electron-Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Guide to Glycan Synthesis: A Deep Dive into the Function of Glycosyl Donors and Acceptors

Introduction: The Central Role of the Glycosidic Bond

In the intricate world of molecular biology and therapeutic development, the glycosidic bond stands as a cornerstone of complexity and function. This covalent linkage, which joins a carbohydrate to another molecule, is responsible for the vast diversity of glycans and glycoconjugates that mediate a myriad of biological processes, from cell-cell recognition and immune responses to protein folding and stability.[1] The chemical synthesis of these complex oligosaccharides is a formidable challenge, requiring precise control over stereochemistry and regioselectivity.[2] At the heart of this endeavor lie two key players: the glycosyl donor and the glycosyl acceptor . This technical guide provides an in-depth exploration of their functions, the chemical principles governing their reactivity, and their strategic application in the synthesis of complex carbohydrates for research and drug development.

Part 1: The Glycosyl Donor - The Electrophilic Partner

A glycosyl donor is a carbohydrate derivative engineered with a leaving group at the anomeric position (C-1).[3] This modification transforms the otherwise stable sugar into a reactive electrophile, poised to form a new glycosidic bond upon activation.[3] The nature of this anomeric leaving group is a critical determinant of the donor's reactivity and stability.

Common Classes of Glycosyl Donors

A variety of glycosyl donors have been developed, each with its own unique characteristics and activation methods.[4] The most prominent classes include:

-

Glycosyl Halides: Historically significant, glycosyl bromides and chlorides are highly reactive donors. Their activation is typically achieved using heavy metal salts, such as silver oxide or silver triflate.[5]

-

Thioglycosides: These donors feature a thioether linkage at the anomeric center and are prized for their stability to a wide range of reaction conditions used for installing protecting groups.[6] They are activated by thiophilic promoters, with a common system being N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH).[1][7]

-

Glycosyl Trichloroacetimidates: Developed by Schmidt, these donors are formed by the reaction of a hemiacetal with trichloroacetonitrile.[8] They are highly reactive and are typically activated under acidic conditions, often with a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[8][9]

The general activation of a glycosyl donor involves the departure of the leaving group to generate a reactive oxocarbenium ion intermediate, which is then attacked by the nucleophilic glycosyl acceptor.

Caption: General activation of a glycosyl donor.

The "Armed-Disarmed" Principle: Tuning Donor Reactivity

The reactivity of a glycosyl donor is not solely dictated by its anomeric leaving group. The protecting groups on the carbohydrate scaffold play a crucial role. Electron-donating protecting groups, such as benzyl ethers, increase the electron density at the anomeric center, making the donor more reactive. These are termed "armed" donors. Conversely, electron-withdrawing protecting groups, like acetyl or benzoyl esters, decrease reactivity and are known as "disarmed" donors.[3] This principle allows for the strategic, sequential synthesis of oligosaccharides by coupling an armed donor with a disarmed acceptor that also contains a leaving group for a subsequent glycosylation step.

Part 2: The Glycosyl Acceptor - The Nucleophilic Partner

The glycosyl acceptor is a molecule containing a nucleophilic group, typically a hydroxyl (-OH) group, that attacks the electrophilic anomeric carbon of the activated glycosyl donor.[3][10] The reactivity of this hydroxyl group is a key factor in the success of the glycosylation reaction.

Protecting Group Strategies for Regioselectivity

In monosaccharides and oligosaccharides, multiple hydroxyl groups are present, each with varying reactivity. To achieve regioselective glycosylation at a specific position, all other hydroxyl groups must be masked with protecting groups. The choice of these protecting groups can influence the nucleophilicity of the free hydroxyl group on the acceptor.[11] For instance, the presence of neighboring electron-withdrawing groups can decrease the reactivity of the acceptor's hydroxyl group.[12]

Part 3: The Glycosylation Reaction - A Symphony of Reactivity and Stereocontrol

The formation of a glycosidic bond creates a new stereocenter at the anomeric carbon, which can result in either an α- or β-linkage. Controlling this stereochemical outcome is a central challenge in carbohydrate synthesis.

Neighboring Group Participation: A Powerful Tool for Stereocontrol

One of the most effective strategies for controlling anomeric stereochemistry is through neighboring group participation .[3][13] When a participating protecting group, such as an acetyl or benzoyl group, is placed at the C-2 position of the glycosyl donor, it can attack the transient oxocarbenium ion intermediate to form a cyclic acyloxonium ion.[14][15] This intermediate effectively shields one face of the sugar ring, forcing the glycosyl acceptor to attack from the opposite face, leading to the exclusive formation of the 1,2-trans-glycoside (e.g., a β-glycoside in the glucose series).[3][14]

Caption: Mechanism of neighboring group participation.

In contrast, non-participating groups at C-2, such as benzyl ethers, do not form this cyclic intermediate, and the stereochemical outcome is influenced by other factors like the anomeric effect, solvent, and temperature, often leading to a mixture of α- and β-glycosides.[11]

Quantitative Data on Glycosylation Reactions

The choice of glycosyl donor, acceptor, and reaction conditions significantly impacts the yield and stereoselectivity of the glycosylation. The following table presents a comparison of the relative reactivity values (RRVs) for a series of thioglycoside donors.

| Glycosyl Donor | C-2 Protecting Group | Relative Reactivity Value (RRV) |

| Per-O-benzyl-glucosyl thioglycoside | Benzyl (non-participating) | High |

| Per-O-acetyl-glucosyl thioglycoside | Acetyl (participating) | Low |

| Per-O-benzyl-mannosyl thioglycoside | Benzyl (non-participating) | High |

| Per-O-acetyl-mannosyl thioglycoside | Acetyl (participating) | Low |

| Note: This table provides a qualitative comparison based on the "armed-disarmed" principle. For specific quantitative RRV data, refer to specialized literature.[16][17] |

Part 4: Experimental Protocols

Protocol for Glycosylation using a Trichloroacetimidate Donor

This protocol provides a general procedure for the TMSOTf-promoted glycosylation of an acceptor using a trichloroacetimidate donor.[5][9]

Materials:

-

Fully protected glycosyl trichloroacetimidate donor (1.0–3.0 equiv.)

-

Glycosyl acceptor (1.0 equiv.)

-

Dry toluene

-

Dry dichloromethane (CH₂Cl₂)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1–0.5 equiv.)

-

Activated molecular sieves (4 Å)

-

Saturated aqueous NaHCO₃

-

Celite®

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Preparation: a. To a flask, add the glycosyl acceptor and trichloroacetimidate donor. Remove residual water by azeotropic distillation with dry toluene. b. Place the flask under high vacuum for at least 2 hours, then purge with argon. c. In a separate two-necked flask equipped with a magnetic stirrer, add activated 4 Å molecular sieves and flame-dry under vacuum, then allow to cool under argon.

-

Glycosylation Reaction: a. Under an argon atmosphere, dissolve the acceptor and donor in dry CH₂Cl₂. b. Transfer this solution to the flask containing the activated molecular sieves via cannula at room temperature. c. Cool the reaction mixture to the desired temperature (typically between -40°C and 0°C) and stir for 30-60 minutes. d. Add TMSOTf dropwise to the stirred suspension. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Work-up and Purification: a. Filter the reaction mixture through a pad of Celite®, washing the pad with CH₂Cl₂. b. Transfer the filtrate to a separatory funnel, wash with brine, and dry the organic layer over anhydrous Na₂SO₄. c. Filter and concentrate the organic layer under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

Caption: Experimental workflow for trichloroacetimidate glycosylation.

Part 5: Applications in Drug Development

The ability to synthesize complex oligosaccharides and glycoconjugates with high precision has profound implications for drug development.

Synthesis of Glycoside Drugs

Many clinically important drugs are glycosides, where the sugar moiety plays a crucial role in their pharmacokinetic and pharmacodynamic properties. A notable example is digoxin , a cardiac glycoside used to treat heart conditions.[18] The synthesis of digoxin and its analogs relies on the stereoselective glycosylation of the digitoxigenin aglycone.[10][19][20] The trisaccharide portion of digoxin is essential for its therapeutic activity.

Glycosylation in Anticancer Drug Discovery

Aberrant glycosylation is a hallmark of cancer, and cancer-associated glycan structures are attractive targets for therapeutic intervention.[21] Chemical synthesis allows for the creation of:

-

Glycoconjugate Vaccines: Synthetic tumor-associated carbohydrate antigens (TACAs) can be conjugated to carrier proteins to elicit an immune response against cancer cells.

-

Targeted Drug Delivery: Glycans that bind to specific lectins overexpressed on cancer cells can be attached to cytotoxic drugs to enhance their selective delivery.[22]

-

Glycosylated Therapeutics: The glycosylation pattern of therapeutic proteins, such as monoclonal antibodies, can be engineered to enhance their efficacy and reduce immunogenicity.[23][24] For example, modifying the glycans in the Fc region of an antibody can modulate its interaction with immune effector cells.[23]

Conclusion and Future Perspectives

The strategic interplay between glycosyl donors and acceptors is the foundation of modern synthetic carbohydrate chemistry. A deep understanding of their reactivity, the influence of protecting groups, and the mechanisms governing stereocontrol is paramount for the successful synthesis of complex glycans. As our knowledge of the glycome and its role in health and disease continues to expand, the demand for sophisticated synthetic tools will only grow. Future innovations will likely focus on the development of more efficient and stereoselective glycosylation methods, including catalytic and automated approaches, to accelerate the discovery of novel carbohydrate-based therapeutics and research tools.

References

-

Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. PMC. [Link]

-

Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. Journal of the American Chemical Society. [Link]

-

Relative Reactivity Values (RRVs) of Three Donor Series Measured with... ResearchGate. [Link]

-

The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journals. [Link]

-

Novel anticancer drug discovery efforts targeting glycosylation: the emergence of fluorinated monosaccharides analogs. Taylor & Francis Online. [Link]

-

Chemical glycosylation. Wikipedia. [Link]

-

Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. ACS Publications. [Link]

-

Synthesis of Cardiac Glycoside Analogs by Catalyst-Controlled, Regioselective Glycosylation of Digitoxin. Organic Letters. [Link]

-

Role of Anticancer Drug Glycoconjugates. Encyclopedia MDPI. [Link]

-

Glycosylation of Recombinant Anticancer Therapeutics in Different Expression Systems with Emerging Technologies. Cancer Research. [Link]

-

Synthesis and anticancer potential of glycosides. PMC. [Link]

-

Comparison of thioglycoside glycosyl donor relative reactivity values... ResearchGate. [Link]

-

(PDF) Synthesis and anticancer potential of glycosides. ResearchGate. [Link]

-

Parametric Analysis of Donor Activation for Glycosylation Reactions. MPG.PuRe. [Link]

-

Glycosidation using trichloroacetimidate donor. NCBI Bookshelf. [Link]

-

Glycosyl donors in “unusual” conformations – influence on reactivity and selectivity. Comptes Rendus de l'Académie des Sciences. [Link]

-

Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH 4. MDPI. [Link]

-

Highly Efficient Synthesis of Digoxin. ResearchGate. [Link]

-

Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides. PMC. [Link]

-

Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate. Semantic Scholar. [Link]

-

Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers. [Link]

-

A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives. PMC. [Link]

-

Digoxin. American Chemical Society. [Link]

-

Novel Trichloroacetimidates and their Reactions. Cuvillier Verlag Göttingen. [Link]

-

Reactivity and selectivity in glycosylation reactions. Scholarly Publications Leiden University. [Link]

-

La(OTf)3: An Efficient Promoter for Thioglycoside Activation in Conjunction with N-Iodosuccinimide. Thieme E-Books & E-Journals. [Link]

-

Strategic overview of chemical glycosylation methods. a, General... ResearchGate. [Link]

-

Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters. [Link]

-

Dive into Schmidt's Exciting Tichloroacetimidate Glycosidation Reaction!. YouTube. [Link]

-

Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]

- 3. Chemical glycosylation - Wikipedia [en.wikipedia.org]

- 4. pure.mpg.de [pure.mpg.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. cuvillier.de [cuvillier.de]

- 9. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]

- 14. Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 21. tandfonline.com [tandfonline.com]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Scalable synthesis protocol for tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside.

This Application Note provides a validated, scalable protocol for the synthesis of tert-Amyl 2-acetamido-2-deoxy-

Application Note: Scalable Synthesis of tert-Amyl -D-GlcNAc

Executive Summary

The synthesis of

This protocol utilizes the Oxazoline Method , widely regarded as the "gold standard" for 1,2-trans glycosylation of GlcNAc. By proceeding through a 1,2-methyl-oxazoline intermediate, we lock the configuration to ensure exclusive

Key Advantages of this Protocol:

-

Exclusive

-Selectivity: The oxazoline mechanism enforces 1,2-trans stereochemistry. -

Scalability: Reagents are inexpensive, and the intermediate oxazoline is stable enough for bulk handling.

-

Safety: Avoids the use of toxic mercury or silver salts often found in older Koenigs-Knorr procedures.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three stages.[1] The critical bond formation occurs between the oxazoline donor and the sterically hindered tert-amyl alcohol.

Figure 1: Retrosynthetic strategy highlighting the oxazoline intermediate.

Detailed Experimental Protocol

Step 1: Preparation of the Oxazoline Donor

Molecule: 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-

-

Principle: Cyclization of GlcNAc pentaacetate using a Lewis acid.

-

Scale: 50 g Batch.

Reagents:

-

2-Acetamido-2-deoxy-

-D-glucopyranose pentaacetate (GlcNAc pentaacetate): 50.0 g (128 mmol) -

Trimethylsilyl trifluoromethanesulfonate (TMSOTf): 25.5 mL (141 mmol)

-

1,2-Dichloroethane (DCE): 250 mL (Anhydrous)

-

Triethylamine (

): 30 mL (Quench)

Procedure:

-

Setup: Flame-dry a 1 L round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Suspend GlcNAc pentaacetate (50 g) in anhydrous DCE (250 mL) under nitrogen.

-

Activation: Cool to 0 °C. Add TMSOTf dropwise via syringe over 20 minutes. The suspension will clear as the reaction proceeds.

-

Reaction: Warm to 50 °C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 2:1). The starting material (

) converts to the oxazoline ( -

Quench: Cool to room temperature (RT). Add

(30 mL) carefully to neutralize the acid. Stir for 15 minutes. -

Workup: Wash the organic layer with saturated

(2 x 150 mL) and water (150 mL). Dry over anhydrous -

Isolation: Concentrate in vacuo to a syrup. The oxazoline is often pure enough for the next step. If solidification is required, triturate with

/Hexane.-

Yield Target: >90% (approx. 38 g).

-

Checkpoint:

NMR (

-

Step 2: Coupling with tert-Amyl Alcohol (The Critical Step)

Molecule: tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-

-

Challenge: The tertiary alcohol is a poor nucleophile. We use anhydrous Copper(II) Chloride (

) as a mild, effective catalyst that minimizes elimination of the alcohol. -

Scale: 10 g (Donor basis).

Reagents:

-

GlcNAc Oxazoline (from Step 1): 10.0 g (30.4 mmol)

-

tert-Amyl Alcohol (2-methyl-2-butanol): 16.5 mL (152 mmol, 5 equiv.)

-

Copper(II) Chloride (

): 4.1 g (30.4 mmol, 1.0 equiv.) - Must be Anhydrous. -

Chloroform (

): 100 mL (Anhydrous, acid-free).

Procedure:

-

Setup: Use a pressure tube or a sealed heavy-wall flask to prevent loss of volatile alcohol if heating is required. Flame-dry the vessel.

-

Mixing: Dissolve the Oxazoline (10 g) in anhydrous

(100 mL). Add tert-amyl alcohol (16.5 mL). -

Catalyst Addition: Add anhydrous

in one portion. The solution will turn green/brown. -

Reaction: Heat to reflux (approx. 65 °C) for 12–24 hours.

-

Note: Monitor strictly by TLC (EtOAc). The oxazoline spot will disappear, and a higher

spot (glycoside) will appear. If reaction is sluggish, add 0.2 equiv of TMSOTf as a co-catalyst, but watch for alkene formation.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove copper salts. Rinse with

. -

Washing: Wash the filtrate with saturated

(2 x 50 mL) and EDTA solution (0.1 M, 50 mL) to remove residual copper traces. -

Purification: Concentrate to a residue. Purify via flash column chromatography (Silica Gel, Gradient: 1:1

2:1 EtOAc/Hexane).-

Yield Target: 60–75%. (Lower yields are typical for tertiary alcohols compared to primary).

-

Checkpoint:

NMR must show a large coupling constant for H-1 (

-

Step 3: Global Deprotection

Target: tert-Amyl 2-acetamido-2-deoxy-

Reagents:

-

Protected Glycoside (from Step 2): 5.0 g

-

Sodium Methoxide (NaOMe): 0.5 M in MeOH (Catalytic amount)

-

Methanol (MeOH): 50 mL (Anhydrous)

-

Dowex 50WX8 (

form): Pre-washed.

Procedure:

-

Dissolution: Dissolve the protected glycoside (5 g) in anhydrous MeOH (50 mL).

-

Reaction: Add NaOMe solution until pH reaches 9–10 (approx. 0.5–1.0 mL). Stir at RT for 2 hours. A white precipitate may form (the product).

-

Neutralization: Add washed Dowex 50WX8 (

) resin until pH is neutral (pH 7). Do not overshoot to acidic pH, as the glycosidic bond to the tertiary alcohol is acid-labile. -

Isolation: Filter off the resin. Wash with MeOH.

-

Final Polish: Concentrate the filtrate. Recrystallize from MeOH/EtOAc or MeOH/Ether.

-

Appearance: White crystalline solid.

-

Mechanistic Insight & Visualization

The success of this protocol relies on the Oxazolinium Ion Intermediate .

Figure 2: Mechanistic pathway. The bicyclic oxazolinium ion blocks the

Quality Control & Analytical Data

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Purity | > 98% | HPLC (ELSD or CAD) |

| Identity | Conforms to Structure | |

| Melting Point | 185–188 °C (Typical for | Capillary MP |

| Specific Rotation | Polarimetry | |

| Anomeric Proton |

Critical NMR Signals (Deprotected Product in

-

H-1 (Anomeric): Doublet at ~4.50 ppm with

Hz (Diagnostic of -

NAc Methyl: Singlet at ~2.05 ppm.

-

tert-Amyl Methyls: Two singlets (gem-dimethyl) at ~1.2 ppm; Triplet (ethyl terminal) at ~0.85 ppm.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Steric hindrance of tert-amyl alcohol. | Increase reaction time (up to 48h) or switch catalyst to |

| Alkene Formation | Elimination of tert-amyl alcohol due to high acidity. | Ensure |

| Incomplete oxazoline formation or acid isomerization. | Verify Step 1 completion. Ensure basic workup is thorough. | |

| Incomplete Deprotection | Solubility issues in MeOH. | Add a small amount of water to the MeOH during deprotection. |

References

- Oxazoline Synthesis & Utility: Nakabayashi, S., Warren, C. D., & Jeanloz, R. W. (1968). Carbohydrate Research, 74, 203-209.

-

Glycosylation with Oxazolines: Wittmann, V., & Lennartz, D. (2002). "Straightforward Synthesis of 2-Acetamido-2-deoxy-β-D-glucopyranosyl Esters under Microwave Conditions." European Journal of Organic Chemistry. Link (Describes

and - Bulky Aglycones: Fairbanks, A. J. (2009). "The chemistry of glycosyl oxazolines." Chemical Society Reviews, 38, 3179-3192. (Review of oxazoline mechanisms).

-

General GlcNAc Protocols: Kulkarni, S. S., et al. (2018). "One-pot synthesis of N-acetylglucosamine derivatives." Beilstein Journal of Organic Chemistry. Link

Sources

How to use tert-Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside in oligosaccharide synthesis.

Application Note: High-Efficiency Oligosaccharide Assembly Using tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside

Abstract

This guide details the strategic application of tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside (tert-Amyl GlcNAc) as a versatile glycosyl acceptor in both chemical and chemo-enzymatic oligosaccharide synthesis. Unlike standard methyl or benzyl glycosides, the tert-amyl group offers a unique balance of lipophilicity for organic solubility and acid-lability for mild deprotection. This protocol outlines the methodology for using this compound to assemble complex N-glycan cores, specifically focusing on its utility as a "Tag-and-Release" scaffold that facilitates purification before releasing the free reducing sugar.

Strategic Utility & Compound Profile

Compound: tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside CAS: 262849-66-1 Role: Hydrophobic Glycosyl Acceptor / Enzymatic Primer

Why tert-Amyl? The "Goldilocks" Protecting Group

In oligosaccharide synthesis, the choice of the anomeric protecting group on the reducing end is critical.

-

Vs. Methyl Glycosides: Methyl groups are too stable.[1] Removing them requires harsh acidic hydrolysis that often degrades the glycosidic bonds formed during synthesis.[1]

-

Vs. Benzyl Glycosides: Benzyl groups require hydrogenolysis (

) for removal.[1] This is incompatible with substrates containing alkenes, alkynes (click chemistry handles), or azides.[1] -

The tert-Amyl Advantage:

-

Lipophilicity: The bulky tert-amyl tail (

) renders the polar GlcNAc residue soluble in non-polar organic solvents (DCM, THF), facilitating chemical glycosylation and silica gel chromatography.[1] -

Acid Lability: Like the tert-butyl group, the tert-amyl glycoside is an acetal that can be cleaved under mild acidic conditions (e.g., TFA) via an

-like mechanism, regenerating the free hemiacetal without affecting benzyl ethers or esters elsewhere in the molecule. -

Enzyme Compatibility: The hydrophobic tail mimics the lipid-linked nature of natural glycosyltransferase substrates, often resulting in higher

affinity compared to free sugars.[1]

-

Protocol A: Chemical Glycosylation (Elongation)

Objective: To couple a Galactose donor to the tert-Amyl GlcNAc acceptor to synthesize the LacNAc (Gal-β-1,4-GlcNAc) disaccharide core.

Materials

-

Acceptor: tert-Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside (1.0 equiv).

-

Donor: 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate (1.2 equiv).

-

Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1]

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

-

Molecular Sieves: 4Å, activated powder.[1]

Step-by-Step Methodology

-

Drying: Co-evaporate the Acceptor and Donor separately with anhydrous toluene (

) to remove trace water. -

Activation: Dissolve both in anhydrous DCM (

concentration relative to acceptor) in a flame-dried flask under Argon. -

Sieve Incubation: Add activated 4Å molecular sieves. Stir at room temperature for 1 hour. Critical: This ensures the "micro-environment" is completely dry, preventing hydrolysis of the sensitive imidate donor.

-

Cooling: Cool the reaction mixture to

. -

Promoter Addition: Add TMSOTf (

equiv) dropwise.[1]-

Note: The tert-amyl group is stable to catalytic Lewis acids at low temperatures, but excess acid or high heat can trigger premature cleavage.

-

-

Monitoring: Stir at

for 30–60 mins. Monitor by TLC (Ethyl Acetate/Hexane 2:1).[1]-

Success Indicator: Disappearance of the donor (high

) and appearance of a new, lower

-

-

Quenching: Quench with Triethylamine (

equiv) to neutralize the acid. Filter off sieves and concentrate. -

Purification: Flash chromatography on silica gel. The lipophilic tert-amyl group aids in retention and separation from polar byproducts.

Protocol B: Chemo-Enzymatic Extension

Objective: Use tert-Amyl GlcNAc as a primer for β-1,4-Galactosyltransferase (GalT) to synthesize LacNAc enzymatically.

Buffer System

-

Buffer:

HEPES, pH 7.5. -

Cofactor:

-

Donor: UDP-Galactose (

equiv). -

Enzyme: Bovine β-1,4-Galactosyltransferase (Y289L mutant often used for broader specificity, but wild-type works for Gal).

Methodology

-

Solubilization: Dissolve tert-Amyl GlcNAc in a minimal amount of DMSO (final concentration

) if aqueous solubility is poor, then dilute with Buffer. -

Reaction Assembly: Mix Acceptor solution, UDP-Gal, and

. Initiate by adding GalT ( -

Incubation: Incubate at

with gentle shaking. -

Monitoring: Monitor by HPLC or TLC (n-Butanol:Acetic Acid:Water 2:1:1). The tert-amyl tag makes the product significantly more hydrophobic than the UDP-Gal donor, simplifying HPLC monitoring.

-

Purification: Pass the reaction mixture through a C18 Sep-Pak cartridge.

Protocol C: Deprotection (The "Release")

Objective: Cleave the tert-amyl group to release the free reducing oligosaccharide.

Mechanism

The cleavage proceeds via acid-catalyzed protonation of the exocyclic oxygen, followed by the departure of the stable tert-amyl cation (which is trapped by water or eliminated to isoamylene).

Reagents

Methodology

-

Dissolution: Dissolve the protected oligosaccharide in DCM (

). -

Acidification: Add TFA to a final concentration of 20% v/v.

-

Optional: Add 2%

(Triethylsilane) to scavenge the tert-amyl cation and prevent re-alkylation.

-

-

Reaction: Stir at Room Temperature for 1–2 hours.

-

Monitoring: TLC will show the formation of a baseline spot (free sugar) or a very polar spot compared to the starting material. ESI-MS is recommended to confirm the loss of mass corresponding to the amyl group (

). -

Workup: Co-evaporate with Toluene (

) to remove TFA. -

Final Product: The residue is the free reducing oligosaccharide (hemiacetal), ready for conjugation or biological assay.[1]

Visual Workflows

Figure 1: The "Tag-and-Release" Strategy

This diagram illustrates the lifecycle of the tert-amyl group throughout the synthesis.

Caption: The tert-Amyl group acts as a temporary hydrophobic handle, enabling solubility during elongation and facile removal via acid hydrolysis.

Figure 2: Acidic Deprotection Mechanism

Detailing the chemical cleavage of the tert-amyl acetal.

Caption: Mechanism of TFA-mediated cleavage. The stability of the tertiary carbocation drives the reaction forward.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Chemical Coupling | Steric hindrance of tert-amyl group. | Use a more reactive donor (Imidate) and ensure low temp ( |

| Premature Deprotection | Acidity of promoter (TMSOTf) too high.[1] | Buffer the reaction with 2,6-di-tert-butylpyridine (DTBP) or reduce temperature. |

| Incomplete Deprotection | Equilibrium issue. | Add a cation scavenger (Triethylsilane or Anisole) to drive the reaction to completion. |

| Emulsion during Workup | Amphiphilic nature of product.[1] | Use Brine/DCM extraction or C18 solid-phase extraction (SPE) instead of liquid-liquid extraction. |

References

-

Beilstein J. Org.[1] Chem. Strategies toward protecting group-free glycosylation.[1] (Discussion on anomeric activation and protecting groups). [Link]

-

MDPI Catalysts. Enzymatic Glycosylation of Tertiary Alcohols.[1][3] (Demonstrating the feasibility of tert-alkyl glycosides as enzymatic substrates). [Link]

-

Glen Research. Deprotection Guide: Acid Labile Groups. (General protocols for acid-labile protecting group removal). [Link]

-

RSC Advances. Use of tert-amyl alcohol in lipase-catalyzed transesterification of sugars. [Link]

Sources

Application Note: Experimental Setup for Glycosylation Using a tert-Amyl Glycoside Acceptor

Executive Summary & Strategic Rationale

In complex oligosaccharide synthesis, the choice of the anomeric protecting group on the acceptor (the nucleophilic sugar) is a critical decision that dictates solubility, purification ease, and orthogonality. While methyl glycosides are robust, their removal requires harsh acidic conditions often incompatible with sensitive linkages. Allyl glycosides offer orthogonality but require transition-metal deprotection.

This guide details the use of ** tert-Amyl (tAm) glycosides** as superior lipophilic acceptors. The tert-amyl group (2-methyl-2-butyl) serves as a "Goldilocks" anomeric mask:

-

Enhanced Lipophilicity: Unlike methyl or free sugars, the bulky C5 alkyl chain significantly improves solubility in organic solvents (DCM, Toluene) and aids separation on silica gel.

-

Tunable Acid Lability: It is stable to basic/neutral glycosylation conditions but can be hydrolyzed under mild acidic conditions (TFA/DCM) where methyl glycosides would remain inert.

-

Handling: Unlike tert-butanol (solid at RT), tert-amyl alcohol is a liquid, simplifying reagent handling during the initial installation.

Experimental Workflow & Mechanism

The utilization of a tert-amyl glycoside acceptor involves three distinct phases: Installation (synthesis of the acceptor), Coupling (the core glycosylation event), and Deprotection (removal).

Reaction Pathway Diagram

Figure 1: Sequential workflow for synthesizing and utilizing a tert-amyl glycoside acceptor. The process moves from installation of the lipophilic handle to the critical glycosidic coupling.

Detailed Protocols

Phase 1: Synthesis of the tert-Amyl Acceptor Scaffold

Objective: Install the tAm group on a monosaccharide (e.g., Glucose) to create the acceptor.

Reagents:

- -D-Glucose pentaacetate (Starting Material)

-

tert-Amyl alcohol (2-methyl-2-butanol) - Use as solvent and reactant

-

Boron trifluoride diethyl etherate (

) -

Dichloromethane (DCM) - Optional co-solvent

Protocol:

-

Setup: Flame-dry a round-bottom flask and cool under Argon.

-

Dissolution: Dissolve

-D-glucose pentaacetate (1.0 equiv) in anhydrous DCM (-

Expert Note: While tAmOH can be used as the sole solvent, mixing with DCM improves the solubility of the per-acetylated sugar and lowers viscosity.

-

-

Activation: Cool the mixture to 0°C. Dropwise add

(1.5 equiv). -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (Ethyl Acetate/Hexane). The product will be slightly less polar than the starting material.

-

Quench: Pour into saturated aqueous

. Extract with DCM.[1] -

Purification: Flash chromatography (Silica Gel).

-

Result: Per-acetylated tert-amyl glycoside.

-

-

Deacetylation: Treat the purified product with catalytic NaOMe in MeOH (Zemplén conditions) for 2 hours. Neutralize with acidic resin (Amberlite IR-120), filter, and concentrate.

-

Final Product:HO-Sugar-O-tAm (Ready for use as Acceptor).

-